Cas no 94052-11-6 (4,6-Dichloro-2-cyclohexylpyrimidine)

4,6-Dichloro-2-cyclohexylpyrimidine is a halogenated pyrimidine derivative characterized by its cyclohexyl substituent at the 2-position and chlorine atoms at the 4- and 6-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its dichloro-substituted pyrimidine core offers reactivity for nucleophilic substitution, enabling further functionalization. The cyclohexyl group enhances lipophilicity, which can influence solubility and binding properties in target applications. The compound is typically handled under inert conditions due to its sensitivity to moisture. Its structural features make it valuable for constructing complex heterocyclic systems in medicinal chemistry and material science research.
4,6-Dichloro-2-cyclohexylpyrimidine structure
94052-11-6 structure
Product Name:4,6-Dichloro-2-cyclohexylpyrimidine
CAS No:94052-11-6
MF:C10H12Cl2N2
MW:231.121680259705
CID:2140082
PubChem ID:59158239
Update Time:2025-10-28

4,6-Dichloro-2-cyclohexylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,6-dichloro-2-cyclohexylpyrimidine
    • 4,6-dichloro-2-cyclohexylpyrimidine
    • DUYIRAHITOGHHU-UHFFFAOYSA-N
    • Pyrimidine, 4,6-dichloro-2-cyclohexyl-
    • G73300
    • AKOS012923440
    • 94052-11-6
    • SCHEMBL3134122
    • 4,6-Dichloro-2-cyclohexylpyrimidine
    • Inchi: 1S/C10H12Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h6-7H,1-5H2
    • InChI Key: DUYIRAHITOGHHU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC(C2CCCCC2)=N1)Cl

Computed Properties

  • Exact Mass: 230.0377538g/mol
  • Monoisotopic Mass: 230.0377538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8
  • XLogP3: 4.3

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Additional information on 4,6-Dichloro-2-cyclohexylpyrimidine

Introduction to 4,6-Dichloro-2-cyclohexylpyrimidine (CAS No. 94052-11-6)

4,6-Dichloro-2-cyclohexylpyrimidine (CAS No. 94052-11-6) is a significant intermediate in the field of pharmaceutical chemistry, particularly in the synthesis of various biologically active compounds. This compound, characterized by its pyrimidine core substituted with chloro and cyclohexyl groups, has garnered considerable attention due to its utility in developing novel therapeutic agents. The structural features of 4,6-Dichloro-2-cyclohexylpyrimidine make it a versatile building block for medicinal chemists, enabling the construction of complex molecules with potential pharmacological applications.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in nucleoside analogs, antiviral agents, and anticancer drugs. The introduction of chlorine atoms at the 4 and 6 positions enhances the reactivity of the pyrimidine ring, facilitating further functionalization through nucleophilic substitution reactions. Additionally, the cyclohexyl group at the 2-position imparts steric bulk and lipophilicity, influencing the compound's solubility and metabolic stability. These attributes make 4,6-Dichloro-2-cyclohexylpyrimidine a valuable precursor in drug discovery pipelines.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, enzymes involved in DNA replication and repair have emerged as critical targets for anticancer therapies. Pyrimidine derivatives have shown promise in this regard, with several compounds entering clinical trials. For instance, modifications of the 4,6-Dichloro-2-cyclohexylpyrimidine core have led to the discovery of novel inhibitors of thymidylate synthase (TS), an enzyme essential for DNA synthesis in cancer cells. The structural flexibility offered by this intermediate allows for the optimization of binding affinity and selectivity against biological targets.

The synthesis of 4,6-Dichloro-2-cyclohexylpyrimidine typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the chlorination of a cyclohexyl-substituted pyrimidine derivative using chlorinating agents such as phosphorus oxychloride (POCl₃). The reaction conditions are carefully controlled to ensure regioselectivity and high yield. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing the environmental impact and improving scalability.

From a computational chemistry perspective, the molecular structure of 4,6-Dichloro-2-cyclohexylpyrimidine has been extensively studied to understand its interactions with biological targets. Molecular docking simulations have revealed that the chlorine atoms and cyclohexyl group play crucial roles in binding to protein active sites. These insights have guided the design of next-generation analogs with enhanced potency and reduced side effects. Additionally, quantum mechanical calculations have provided valuable information about the electronic properties of the molecule, aiding in rational drug design.

The pharmacokinetic properties of derivatives derived from 4,6-Dichloro-2-cyclohexylpyrimidine are also subjects of intense investigation. The cyclohexyl group contributes to good oral bioavailability by enhancing lipophilicity, while the chlorine atoms can be replaced with other substituents to modulate metabolic stability. Preclinical studies have demonstrated that certain analogs exhibit favorable pharmacokinetic profiles in animal models, supporting their potential for further development into clinical candidates.

Recent advancements in biocatalysis have opened new avenues for modifying 4,6-Dichloro-2-cyclohexylpyrimidine derivatives using enzymatic methods. For example, transaminases have been employed to introduce diverse amino acid side chains at specific positions on the pyrimidine ring. This approach allows for rapid diversification of the compound library while maintaining high enantioselectivity. Such biocatalytic strategies align with green chemistry principles by reducing reliance on hazardous reagents and minimizing waste generation.

The role of 4,6-Dichloro-2-cyclohexylpyrimidine extends beyond anticancer applications; it has also been explored in antiviral and antibacterial research. By leveraging its structural versatility, researchers have designed molecules targeting viral proteases and bacterial enzymes essential for pathogenesis. The ability to fine-tune physicochemical properties through structural modifications makes this intermediate indispensable in addressing emerging infectious diseases.

In conclusion,4,6-Dichloro-2-cyclohexylpyrimidine (CAS No. 94052-11-6) represents a cornerstone compound in pharmaceutical research due to its broad applicability and synthetic accessibility. Its unique structural features enable the development of novel therapeutic agents targeting diverse disease indications. As research continues to uncover new biological pathways and drug targets,4,6-Dichloro-2-cyclohexylpyrimidine will undoubtedly remain a pivotal intermediate in shaping the future of medicinal chemistry.

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